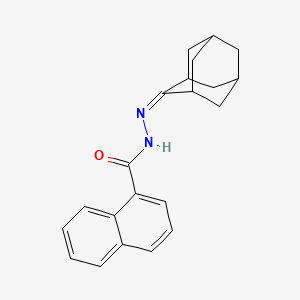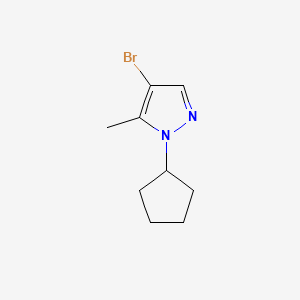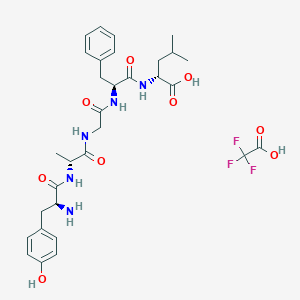![molecular formula C25H27NO5 B12465395 2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12465395.png)
2-oxo-2-phenylethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)hexanoate de 2-oxo-2-phényléthyle est un composé organique complexe doté d’une structure unique qui combine plusieurs groupes fonctionnels.
Méthodes De Préparation
La synthèse du 6-(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)hexanoate de 2-oxo-2-phényléthyle implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiques. La voie de synthèse commence généralement par la préparation de la structure de base, suivie de l’introduction de groupes fonctionnels par diverses réactions chimiques. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes afin d’accroître le rendement et la pureté.
Analyse Des Réactions Chimiques
Ce composé subit plusieurs types de réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications De Recherche Scientifique
Le 6-(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)hexanoate de 2-oxo-2-phényléthyle a un large éventail d’applications en recherche scientifique. En chimie, il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. En biologie et en médecine, il peut être étudié pour ses effets thérapeutiques potentiels et ses interactions avec les cibles biologiques. Dans l’industrie, il pourrait être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de ce composé implique son interaction avec des cibles moléculaires et des voies spécifiques. Le mécanisme exact peut varier en fonction du contexte de son utilisation, mais il implique généralement la liaison à des molécules cibles et la modulation de leur activité. Cela peut entraîner divers effets biologiques, tels que l’inhibition d’enzymes ou la modification des voies de signalisation cellulaire.
Comparaison Avec Des Composés Similaires
Comparé à des composés similaires, le 6-(1,3-dioxooctahydro-4,6-éthènecyclopropa[f]isoindol-2(1H)-yl)hexanoate de 2-oxo-2-phényléthyle se distingue par sa combinaison unique de groupes fonctionnels et de caractéristiques structurales.
Propriétés
Formule moléculaire |
C25H27NO5 |
|---|---|
Poids moléculaire |
421.5 g/mol |
Nom IUPAC |
phenacyl 6-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)hexanoate |
InChI |
InChI=1S/C25H27NO5/c27-20(15-7-3-1-4-8-15)14-31-21(28)9-5-2-6-12-26-24(29)22-16-10-11-17(19-13-18(16)19)23(22)25(26)30/h1,3-4,7-8,10-11,16-19,22-23H,2,5-6,9,12-14H2 |
Clé InChI |
QXLNTHOSHAVDCY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CCCCCC(=O)OCC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dimethylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)cyclohexanecarboxamide](/img/structure/B12465312.png)
![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)

![2-(4-nitrophenoxy)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B12465334.png)
![3-(Chloromethyl)-4-[(5-methylthiophen-2-yl)methylidene]-1,2-oxazol-5-one](/img/structure/B12465337.png)

![6-chloro-N-cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12465348.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)phenyl 4-tert-butylbenzoate](/img/structure/B12465350.png)

![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12465356.png)
![N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12465359.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(dimethylamino)acetamide](/img/structure/B12465363.png)

![N-(2,5-dimethylphenyl)-4-{2-[(2-nitrophenyl)sulfonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12465368.png)
